BAZ2A Bromodomain Inhibitory Potency: Fragment 18 vs. Optimized Probe BAZ2‑ICR
N‑[4‑(4‑acetylpiperazin‑1‑yl)phenyl]guanidine (fragment 18) inhibits BAZ2A bromodomain with an IC50 of 200 µM in an AlphaScreen competition assay [1]. In contrast, the optimized chemical probe BAZ2‑ICR achieves an IC50 of 130 nM against the same target under comparable biochemical conditions, representing a >1500‑fold potency improvement [2]. This large affinity gap underscores that fragment 18 is not a tool compound for cellular studies; its procurement value lies exclusively in its validated fragment‑hit status, its known binding mode, and its suitability for structure‑guided optimization campaigns.
| Evidence Dimension | BAZ2A bromodomain inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.00 × 10⁵ nM (200 µM) |
| Comparator Or Baseline | BAZ2‑ICR: IC50 = 130 nM (BAZ2A) [2] |
| Quantified Difference | BAZ2‑ICR is ~1,540‑fold more potent than fragment 18 |
| Conditions | AlphaScreen assay using His6‑tagged BAZ2A (residues 1796–1899) with H3K(Ac)14 substrate [1]; BAZ2‑ICR tested under analogous AlphaScreen conditions [2] |
Why This Matters
Procurement decisions must distinguish between an early‑stage fragment hit (200 µM) and a mature chemical probe (130 nM); selecting the correct entity depends entirely on whether the goal is SAR expansion or cellular target engagement.
- [1] BindingDB entry BDBM50601289 (ChEMBL5204140). IC50 = 200 µM for BAZ2A bromodomain, linked to PDB 7R01. Data deposited 2023‑06‑24. View Source
- [2] Drouin L, McGrath S, Vidler LR, et al. Structure‑enabled discovery of BAZ2‑ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. J. Med. Chem. 2021, 64(1), 716–729. DOI: 10.1021/acs.jmedchem.0c01635. View Source
